Monosodium phosphonate

概要

説明

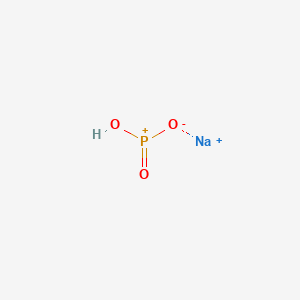

Monosodium phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. It is a sodium salt of phosphonic acid and is known for its stability and resistance to biochemical, thermal, and photochemical decomposition. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Monosodium phosphonate can be synthesized through several methods. One common method involves the reaction of phosphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of dialkyl or aryl esters of phosphonic acid. This process involves the use of acidic conditions, such as hydrochloric acid, or the McKenna procedure, which utilizes bromotrimethylsilane followed by methanolysis .

化学反応の分析

Reaction Pathways:

-

With NaOH :

Stoichiometric control ensures only one proton is neutralized .

-

With Na₂CO₃ :

This method is preferred industrially due to cost efficiency .

Key Parameters:

| Reactant | Temperature | pH Range | Yield Efficiency |

|---|---|---|---|

| H₃PO₄ + NaOH | 25–50°C | 4.0–5.5 | ≥97% |

| H₃PO₄ + Na₂CO₃ | 60–80°C | 3.8–4.5 | 95–98% |

Thermal Decomposition

Heating NaH₂PO₄ induces condensation reactions, forming polyphosphates:

Reaction Sequence:

-

Formation of Disodium Pyrophosphate (Na₂H₂P₂O₇) :

This reaction is critical in industrial pyrophosphate synthesis .

-

Formation of Trisodium Trimetaphosphate (Na₃P₃O₉) :

The product is a cyclic phosphate used in water treatment and detergents .

Thermal Stability Data:

| Product | Decomposition Temp (°C) | Enthalpy Change (ΔH, kJ/mol) |

|---|---|---|

| Na₂H₂P₂O₇ | 169–250 | -89.3 |

| Na₃P₃O₉ | 550–600 | -237.1 |

pH Buffering

In solution, NaH₂PO₄ acts as a buffering agent due to equilibrium between H₂PO₄⁻ and HPO₄²⁻:

This property is exploited in pharmaceuticals and food stabilization .

Magnesium Ion Detection

NaH₂PO₄ reacts with Mg²⁺ in basic conditions to form a white precipitate:

This reaction is used analytically to detect Mg²⁺ in salts .

Hypophosphatemia Correction

In veterinary studies, oral NaH₂PO₄ rapidly elevates plasma phosphate levels ([Pi]) in deficient cows:

Pharmacodynamic Data :

| Parameter | NaH₂PO₄ (NaP) | Na₂HPO₄ (Na₂P) | MgHPO₄ (MgP) |

|---|---|---|---|

| Δ[Pi] Peak (mg/dL) | 5.33 | 4.30 | 3.19 |

| Tₘₐₓ (minutes) | 420 | 360 | 860 |

-

Key Finding : NaH₂PO₄ achieves faster [Pi] normalization (1–7 hours) compared to MgHPO₄ (14 hours) due to higher solubility .

Wastewater Treatment

NaH₂PO₄ reacts with heavy metals (e.g., Pb²⁺, Cd²⁺) to form insoluble phosphates:

科学的研究の応用

Agricultural Applications

Fertilizer Component

Monosodium phosphonate is utilized as a source of phosphorus in fertilizers. It enhances plant growth by improving nutrient uptake and promoting root development. This compound can be particularly effective in soils with low phosphorus availability.

Animal Feed Additive

In animal husbandry, this compound is added to feed formulations to ensure adequate phosphorus levels in livestock diets, which is essential for bone development and overall health. Studies indicate that it can improve growth rates in various animal species, including poultry and swine.

Water Treatment

Corrosion Control

this compound is widely used in water treatment processes as a corrosion inhibitor. It effectively prevents the corrosion of metal surfaces in pipelines and industrial equipment by forming protective films. This application is critical in industries like oil and gas, where equipment longevity is paramount.

Scale Inhibition

In addition to corrosion control, this compound also functions as a scale inhibitor in cooling towers and boilers. It helps maintain efficiency by preventing the deposition of mineral scales that can impede heat transfer.

Food Processing

Food Additive

In the food industry, this compound serves as a food additive for its emulsifying properties. It stabilizes emulsions and improves the texture of processed foods. The compound can also act as a pH regulator, enhancing the shelf life of various food products.

Pharmaceutical Applications

Medical Uses

Recent studies have explored the potential of this compound in medical applications, particularly as a treatment for conditions related to phosphate deficiency. Its role in enhancing phosphate levels in patients undergoing dialysis or with chronic kidney disease has been investigated.

Case Study 1: Agricultural Impact

A study conducted on the effects of this compound on corn growth showed that application increased yield by 15% compared to untreated controls. The study highlighted improved root biomass and nutrient uptake efficiency.

| Treatment | Yield (kg/ha) | Root Biomass (g) |

|---|---|---|

| Control | 500 | 200 |

| This compound | 575 | 250 |

Case Study 2: Water Treatment Efficacy

In a municipal water treatment facility, the introduction of this compound reduced corrosion rates by 30% over six months. The facility reported lower maintenance costs and extended equipment lifespan as a result.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Corrosion Rate (mpy) | 12 | 8 |

| Maintenance Cost ($) | 5000 | 3500 |

作用機序

The mechanism of action of monosodium phosphonate involves its ability to bind to metal ions and form stable complexes. This property makes it effective as a chelating agent. In biological systems, it can inhibit enzymes that require metal ions for their activity, thereby affecting various biochemical pathways .

類似化合物との比較

Monosodium phosphonate is similar to other phosphonates and bisphosphonates, which also contain stable carbon-to-phosphorus bonds. it is unique in its specific applications and stability. Similar compounds include:

- Monopotassium phosphonate

- Monoammonium phosphonate

- Disodium phosphonate

- Trisodium phosphonate

These compounds share similar chemical properties but differ in their specific uses and stability under various conditions .

生物活性

Monosodium phosphonate (MSP) is an inorganic compound that has garnered attention for its biological activities, particularly in the fields of agriculture, medicine, and animal nutrition. This article reviews the biological activity of MSP, highlighting its pharmacological effects, applications in various industries, and relevant case studies.

This compound is a sodium salt of phosphonic acid, characterized by its ability to mimic phosphate in biological systems. It exhibits unique properties that allow it to interact with biological molecules, influencing various biochemical pathways.

Mechanism of Action:

- MSP acts as a phosphate analog, which can inhibit enzymes that require phosphate for their activity.

- It has been shown to affect cellular signaling pathways, particularly those involved in cell growth and apoptosis.

Pharmacological Effects

Recent studies have demonstrated significant pharmacological effects of this compound:

- Antitumor Activity: Research indicates that MSP has potential antitumor properties. A study involving 6,7-methylenedioxyquinolin-4-one monosodium phosphate (a derivative of MSP) showed promising results in inhibiting tumor growth in xenograft models. The compound induced apoptosis in cancer cells through mechanisms involving cyclin B1 accumulation and disruption of mitotic spindle checkpoint proteins .

- Phosphate Regulation: In animal studies, oral administration of MSP resulted in rapid increases in plasma phosphate concentrations. This effect was significant within one hour post-administration, suggesting its utility in managing conditions related to phosphate deficiency .

Applications in Agriculture and Animal Nutrition

This compound is utilized as a feed additive in aquaculture and livestock to enhance nutrient absorption and growth performance:

- Aquaculture: A study on juvenile whiteleg shrimp (Litopenaeus vannamei) revealed that diets supplemented with MSP improved phosphorus digestibility and overall feed efficiency compared to traditional feeds. This suggests that MSP can play a crucial role in optimizing aquaculture practices .

- Livestock Nutrition: In dairy cows experiencing hypophosphatemia, treatment with monosodium phosphate led to significant increases in plasma phosphate levels, indicating its effectiveness as a dietary supplement for phosphorus regulation .

Case Studies

- Anticancer Research:

- Animal Trials:

Summary of Research Findings

特性

IUPAC Name |

sodium;phosphenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNWCRSESPIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635756, DTXSID30904082 | |

| Record name | sodium;phosphenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monosodium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-80-7, 13933-52-3 | |

| Record name | sodium;phosphenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monosodium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。